molecular formula C17H17N3O B14166820 2-Benzyl-2-cyano-3-phenylpropanehydrazide CAS No. 444149-12-6

2-Benzyl-2-cyano-3-phenylpropanehydrazide

Cat. No.: B14166820
CAS No.: 444149-12-6
M. Wt: 279.34 g/mol
InChI Key: RQMQTFQTUXCACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2-cyano-3-phenylpropanehydrazide is an organic compound with a complex structure that includes benzyl, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-cyano-3-phenylpropanehydrazide typically involves the reaction of benzyl cyanide with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-cyano-3-phenylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-2-cyano-3-phenylpropanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-cyano-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-2-cyano-3-phenylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

444149-12-6

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-benzyl-2-cyano-3-phenylpropanehydrazide

InChI

InChI=1S/C17H17N3O/c18-13-17(16(21)20-19,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-12,19H2,(H,20,21)

InChI Key

RQMQTFQTUXCACW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C#N)C(=O)NN

solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.